2-Hydroxy-5-iodobenzaldehyde
Overview
Description
2-Hydroxy-5-iodobenzaldehyde is a compound that is structurally related to various other substituted benzaldehydes. While the specific compound is not directly studied in the provided papers, related compounds with hydroxy, iodo, and aldehyde functional groups have been investigated for their chemical properties and potential applications. These compounds are often used as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of related compounds often involves selective oxidation of alcohols to the corresponding aldehydes. For instance, 2-iodoxybenzenesulfonic acid has been used as a catalyst for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids with Oxone . Another example is the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde using the HBr-DMSO system as an effective oxidant . These methods could potentially be adapted for the synthesis of 2-Hydroxy-5-iodobenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxy-5-iodobenzaldehyde has been studied using X-ray analysis and quantum mechanical methods. For example, N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine exhibits photochromic properties and is not planar due to intramolecular hydrogen bonding . Such studies provide insights into the conformational stability and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Compounds with hydroxy and aldehyde functional groups participate in various chemical reactions. They can form complexes with metals, as seen in the synthesis of rhenium(I) complexes with 2-hydroxybenzaldehyde hydrazone ligands . Additionally, they can engage in intermolecular interactions such as hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking, which can lead to the formation of different molecular aggregates .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzaldehydes are influenced by their functional groups and molecular structure. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, which forms hydrogen-bonded dimers . The vibrational frequencies and molecular structures of related compounds have been investigated using density functional theory calculations, providing information on their stability and reactivity . These properties are essential for the design of new materials and for understanding the behavior of these compounds in various environments.
Scientific Research Applications
Chemical Structure and Interactions
2-Hydroxy-3-iodo-5-nitrobenzaldehyde exhibits a unique chemical structure where molecules are linked into sheets through C-H...O hydrogen bonds and iodo-nitro interactions. Additionally, these sheets are further connected by aromatic pi-pi stacking interactions. This structural complexity emphasizes the potential utility of 2-Hydroxy-5-iodobenzaldehyde in understanding molecular aggregation and designing advanced materials (Garden et al., 2004).
Synthesis and Biological Activity
2-Hydroxy-5-phenylbenzaldehyde, upon iodination, forms 2-Hydroxy-3-iodo-5-phenylbenzaldehyde. This compound, through a series of reactions, leads to the formation of Schiff bases and biologically active 2-azetidinones derivatives. The synthesized compounds have demonstrated potential antibacterial activity, indicating the role of 2-Hydroxy-5-iodobenzaldehyde in pharmaceutical applications and drug synthesis (Junne et al., 2012).
Pheromone Synthesis
2-Hydroxy-6-methylbenzaldehyde, an alarm and sex pheromone component of astigmatid mites, is structurally related to 2-Hydroxy-5-iodobenzaldehyde. The establishment of its synthesis is crucial for practical applications of these pheromones, indicating the importance of derivatives of 2-Hydroxy-5-iodobenzaldehyde in chemical ecology and pest control (Noguchi et al., 1997).
Magnetic Properties and Molecular Clusters
A pentanuclear Mn(III) cluster with 1,2,4-triazole based Schiff base ligand was synthesized using 2-hydroxy-5-iodobenzaldehyde, showcasing intricate molecular structures and antiferromagnetic intramolecular interactions among Mn(III) atoms. This type of compound is explored for Single-Molecule Magnet (SMM) behavior, indicating the compound's relevance in magnetic material research (Bikas et al., 2020).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
2-hydroxy-5-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVIWFKGYODKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291293 | |
Record name | 2-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-iodobenzaldehyde | |
CAS RN |
1761-62-2 | |
Record name | 5-Iodosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1761-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 74697 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1761-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.